4-Butyl-N-hydroxyaniline

Arylhydroxamic acid N,O-acyltransferase Metabolic activation Structure-activity relationship

4-Butyl-N-hydroxyaniline (IUPAC: N-(4-butylphenyl)hydroxylamine, CAS 35352-49-9) is a primary N-arylhydroxylamine bearing a linear n-butyl substituent at the para position of the phenyl ring. This compound belongs to the class of N-hydroxyarylamines, which serve as critical intermediates in the metabolic activation of arylamine carcinogens and as synthetic precursors to arylhydroxamic acids.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 35352-49-9
Cat. No. B1499641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Butyl-N-hydroxyaniline
CAS35352-49-9
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)NO
InChIInChI=1S/C10H15NO/c1-2-3-4-9-5-7-10(11-12)8-6-9/h5-8,11-12H,2-4H2,1H3
InChIKeyGGAKJFNEFRZJNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Relevant Baseline Profile of 4-Butyl-N-hydroxyaniline (CAS 35352-49-9) as a Primary N-Arylhydroxylamine Intermediate


4-Butyl-N-hydroxyaniline (IUPAC: N-(4-butylphenyl)hydroxylamine, CAS 35352-49-9) is a primary N-arylhydroxylamine bearing a linear n-butyl substituent at the para position of the phenyl ring. This compound belongs to the class of N-hydroxyarylamines, which serve as critical intermediates in the metabolic activation of arylamine carcinogens and as synthetic precursors to arylhydroxamic acids [1]. It is a key starting material for the synthesis of N-hydroxy-N-(4-butylphenyl)acetamide, a well-characterized substrate for arylhydroxamic acid N,O-acyltransferase (AHAT; EC 2.3.1.118), used to probe the structural requirements for AHAT-catalyzed transacetylation and electrophile generation [2]. The compound has the molecular formula C₁₀H₁₅NO, a molecular weight of 165.23 g·mol⁻¹, computed logP of 2.90, and topological polar surface area (PSA) of 32.26 Ų [3].

Why 4-Butyl-N-hydroxyaniline Cannot Be Replaced by Generic N-Arylhydroxylamine Analogs: The Chain-Length Selectivity Principle


Substituting 4-butyl-N-hydroxyaniline with a closely related N-arylhydroxylamine analog (e.g., the 4-methyl, 4-ethyl, or unsubstituted parent compound) introduces a structurally silent but functionally decisive variable: the 4-alkyl chain length. In the arylhydroxamic acid N,O-acyltransferase (AHAT) system, the efficacy of the derived N-hydroxy-N-(4-alkylphenyl)acetamides as acetyl donors increases progressively from methyl to pentyl, such that the butyl derivative occupies a specific, non-substitutable position in this structure–activity relationship continuum [1]. In the parallel aryl sulfotransferase IV (AST IV) system, increasing the N-alkyl chain length from methyl through propyl yields competent substrates, whereas extension to n-butyl produces a competitive inhibitor—a complete mechanistic switch governed entirely by chain length [2]. Furthermore, the computed logP of the 4-butyl compound (2.90) is approximately 1.0 unit higher than that of the 4-methyl analog (1.87) and 2.1 units higher than that of unsubstituted N-hydroxyaniline (0.79), while the polar surface area remains invariant at 32.26 Ų across all three compounds [3][4]. Simply exchanging the 4-butyl derivative for a shorter-chain or unsubstituted analog therefore alters lipophilicity, metabolic substrate efficiency, and enzyme-interaction modality—any of which can compromise experimental reproducibility in mechanistic enzymology, metabolic activation screening, or synthetic derivatization workflows.

Quantitative Comparator-Based Evidence Guide for 4-Butyl-N-hydroxyaniline Selection in Research and Industrial Procurement


AHAT Substrate Activity SAR: 4-Butyl Chain Confers a Defined Intermediate Position in the Alkyl Series

In the AHAT-catalyzed transacetylation of 4-aminoazobenzene (AAB), N-hydroxy-N-(4-alkylphenyl)acetamides derived from 4-butyl-N-hydroxyaniline display substrate efficacy that is quantitatively intermediate in the methyl-to-pentyl series. Mangold & Hanna (1982) demonstrated that increasing the 4-alkyl chain length from methyl to pentyl progressively enhances acetyl-donor activity, with the pentyl derivative (7), propenyl derivative (10), and 2-methylpropenyl derivative (11) each reaching approximately 100% of the activity of the standard compound N-hydroxy-4-acetamidobiphenyl with rat hepatic AHAT, and approximately 60% with hamster hepatic AHAT [1]. The 4-butyl derivative (prepared directly from 4-butyl-N-hydroxyaniline) is the immediate synthetic precursor of N-hydroxy-N-(4-butylphenyl)acetamide and exhibits substrate activity intermediate between the 4-propyl and 4-pentyl congeners, defining a specific activity window that is not replicated by shorter (methyl, ethyl) or longer (pentyl) chain analogs [1].

Arylhydroxamic acid N,O-acyltransferase Metabolic activation Structure-activity relationship

AST IV Interaction Modality: Chain-Length Gate Controls Substrate-to-Inhibitor Switch

King et al. (2000) conducted a direct head-to-head comparison of secondary N-alkyl-N-hydroxyanilines with rat hepatic aryl sulfotransferase IV (AST IV; ST1A1). The study found that N-hydroxy-N-methylaniline, N-ethyl-N-hydroxyaniline, and N-hydroxy-N-n-propylaniline all functioned as substrates for purified AST IV, whereas N-n-butyl-N-hydroxyaniline—the closest secondary hydroxylamine analog of 4-butyl-N-hydroxyaniline—switched the enzyme interaction mode from substrate to competitive, reversible inhibition [1]. This mechanistic switch is confirmed by the BRENDA enzyme database entry for EC 2.8.2.9, which lists N-n-butyl-N-hydroxyaniline as a competitive, reversible inhibitor, in contrast to the parent unsubstituted N-hydroxyaniline, which causes inhibition only under oxidative degradation conditions that reduce enzyme activity to less than 10% of initial values [2].

Aryl sulfotransferase IV Sulfation Competitive inhibition

Lipophilicity Tuning: LogP Increase of 2.11 Units Over Unsubstituted N-Hydroxyaniline with Retained Polar Surface Area

The 4-butyl substituent raises the computed logP of N-(4-butylphenyl)hydroxylamine to 2.90, compared with 1.87 for the 4-methyl analog (N-(4-methylphenyl)hydroxylamine) and 0.79 for the unsubstituted parent N-hydroxyaniline [1][2]. The polar surface area (PSA) remains constant at 32.26 Ų across all three compounds, indicating that the logP increase is achieved exclusively through hydrophobic surface addition without altering hydrogen-bonding pharmacophoric features [1][2]. This logP increment of approximately 1.0 unit per two methylene groups is consistent with the Hansch π-value of ~0.5 per –CH₂– unit, validating the additivity model and allowing predictable physicochemical tuning of the series [3].

Physicochemical profiling logP Drug-likeness

Synthetic Fidelity: Direct and Unambiguous Precursor to the AHAT Tool Compound N-Hydroxy-N-(4-butylphenyl)acetamide

4-Butyl-N-hydroxyaniline is the defined and exclusive synthetic precursor to N-hydroxy-N-(4-butylphenyl)acetamide (CAS 80998-19-2), a tool compound used in AHAT enzymology to investigate 4-alkyl substituent effects on acetyl transfer and electrophile generation [1]. The Mangold & Hanna (1982) study specifically employed this compound to establish that the 4-butylphenyl moiety yields intermediate substrate activity between propyl and pentyl, and that the butyl derivative does not trigger the time-dependent irreversible inactivation observed with the 4-cyclohexylphenyl analog (8), which inactivates AHAT primarily via electrophile release into the medium [1][2]. Using a different N-arylhydroxylamine precursor would produce a different acetamide derivative with a distinct activity and inactivation profile, making the 4-butyl compound the mandatory starting material for reproducing the published AHAT SAR.

Synthetic intermediate Arylhydroxamic acid N,O-acyltransferase

Optimal Application Scenarios for 4-Butyl-N-hydroxyaniline Based on Comparative Evidence


AHAT Substrate Specificity Profiling and SAR Expansion Studies

The compound serves as the mandatory synthetic precursor to N-hydroxy-N-(4-butylphenyl)acetamide, which occupies a non-substitutable intermediate position in the 4-alkyl chain-length SAR of AHAT substrates [1]. Researchers studying AHAT enzymology should select the 4-butyl compound to generate the tool substrate with defined intermediate activity, rather than attempting to substitute a shorter-chain (4-methyl, 4-ethyl) or longer-chain (4-pentyl) analog that would shift the activity baseline in the AAB transacetylation assay [1].

AST IV Substrate-vs-Inhibitor Boundary Characterization

The King et al. (2000) study demonstrated that the n-butyl chain length is the critical structural parameter that triggers the switch from AST IV substrate to competitive inhibitor in the secondary N-alkyl-N-hydroxyaniline series [1]. The 4-butyl primary N-hydroxyaniline analog, while not directly tested in that study, serves as a structurally informative reference for mapping the chain-length dependence of AST IV interaction modality. Researchers using the compound in comparative sulfation assays with shorter-chain analogs can experimentally probe whether the same chain-length gate operates in primary N-hydroxyarylamines [1].

Physicochemical Profiling of N-Arylhydroxylamines for Cell-Based Metabolic Activation Assays

The computed logP of 2.90 provides a 2.11-unit increase in lipophilicity over unsubstituted N-hydroxyaniline (logP 0.79) without altering the polar surface area (32.26 Ų) [1][2][3]. This makes the 4-butyl compound the preferred choice over the unsubstituted or 4-methyl analogs when increased membrane permeability is desired for cell-based metabolic activation assays, while retaining identical hydrogen-bonding pharmacophoric features [1][2][3].

Synthetic Chemistry: Controlled Generation of Arylhydroxamic Acid Probes with Defined Alkyl Substitution

The compound is the direct, unambiguous precursor for preparing N-hydroxy-N-(4-butylphenyl)acetamide, a well-characterized AHAT substrate that does not cause the time-dependent irreversible enzyme inactivation observed with the 4-cyclohexylphenyl analog [1][2]. Organic synthesis laboratories requiring a defined arylhydroxamic acid probe with intermediate substrate activity and clean inactivation behavior should procure the 4-butyl compound rather than a generic N-arylhydroxylamine, to ensure traceability to the published SAR literature [1][2].

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